

Protocol for formulating shampoos with Stearamide MIPA

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Compound of Interest

Compound Name: *N*-(2-Hydroxypropyl)stearamide

CAS No.: 35627-96-4

Cat. No.: B1617301

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Executive Summary

Stearamide MIPA (Monoisopropanolamine of Stearic Acid) is a high-performance non-ionic secondary surfactant utilized primarily for its viscosity-building and structure-enhancing properties in anionic surfactant systems. Unlike its shorter-chain counterparts (e.g., Cocamide MIPA/MEA), the C18 carbon chain of Stearamide MIPA provides superior thickening efficiency and inherent opacifying/pearlizing characteristics. This protocol details the thermodynamic requirements and order-of-addition necessary to incorporate Stearamide MIPA into shampoo formulations without inducing crystallization (graininess) or phase instability.

Physicochemical Profile & Mechanistic Rationale

Chemical Identity

- INCI Name: Stearamide MIPA[1][2][3][4][5]
- Chemical Structure:
- Physical Form: Off-white waxy flakes or beads.

- Melting Point: $\sim 55^{\circ}\text{C} - 65^{\circ}\text{C}$ (Commercial grades vary; processing requires $>75^{\circ}\text{C}$).
- Function: Viscosity Builder, Foam Stabilizer, Opacifier, Superfatting Agent.

Mechanism of Action: Micellar Packing & Rheology

In anionic systems (e.g., Sodium Laureth Sulfate - SLES), viscosity is generated by the transition of surfactant micelles from spherical to rod-like (worm-like) structures.

- Charge Shielding: The non-ionic headgroup of Stearamide MIPA inserts itself between the anionic headgroups of the primary surfactant. This reduces electrostatic repulsion, allowing the surfactant monomers to pack more tightly.
- Hydrophobic Interaction (The C18 Effect): The long stearyl (C18) tail provides a massive hydrophobic surface area for interaction with the surfactant core. This creates a more rigid micellar structure compared to Lauric (C12) or Coco (C12-14) amides, resulting in a higher "zero-shear" viscosity and a significant left-shift in the salt curve (requiring less NaCl to reach peak viscosity).
- Opacification: Due to its high titer point, Stearamide MIPA tends to form lamellar liquid crystals or microscopic solid dispersions upon cooling, contributing to a creamy, pearlescent appearance.



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Figure 1: Mechanism of viscosity enhancement via non-ionic insertion into anionic micelles.

Critical Formulation Parameters

To ensure reproducibility and stability, the following parameters must be strictly controlled.

Parameter	Specification	Rationale
Processing Temperature	75°C - 80°C	Stearamide MIPA has a high melting point. Processing below this threshold results in "seeding," causing grainy crystallization over time.
pH Stability	5.0 - 8.5	Amides can hydrolyze at extreme pH levels. Maintain pH > 5.0 during shelf-life; adjust pH only after cooling.
Anionic Ratio	> 10:1	A minimum ratio of Anionic Surfactant to Stearamide MIPA is recommended to ensure the amide is fully solubilized within the micelles.
Cooling Rate	Slow / Moderate	Rapid shock-cooling can force the amide out of solution before mixed micelles stabilize, leading to precipitation.

Step-by-Step Formulation Protocol

Target Formulation: Pearlescent Conditioning Shampoo Batch Size: 1000g

Phase A: Hydration & Primary Surfactant (The Aqueous Phase)

- Charge 60% of total Deionized Water into the main vessel.
- Begin mixing with an overhead stirrer (propeller blade) at medium shear (300-500 RPM).
- Add Polymer (e.g., Polyquaternium-10 or Guar Hydroxypropyltrimonium Chloride). Allow to hydrate fully (45 mins) or until clear/hazy uniform gel is formed.
- Heat Phase A to 75°C - 80°C.

Phase B: The "Hot Melt" Incorporation (CRITICAL STEP)

Note: Stearamide MIPA is lipophilic and requires heat and surfactant to solubilize effectively.

- Add Primary Anionic Surfactant (e.g., Sodium Laureth Sulfate, 70% paste) to the heated Phase A. Ensure it is fully dissolved.
- Add Co-Surfactant (e.g., Cocamidopropyl Betaine) if the formula allows heating it (otherwise reserve for Phase C).
- Add Stearamide MIPA (Typical usage: 1.0% - 3.0%).
- Maintain Temperature at 80°C for a minimum of 20 minutes with continuous agitation.
 - Checkpoint: Stop mixing momentarily. The solution should appear homogeneous. If floating white flakes are visible, do not proceed. Continue heating and mixing.

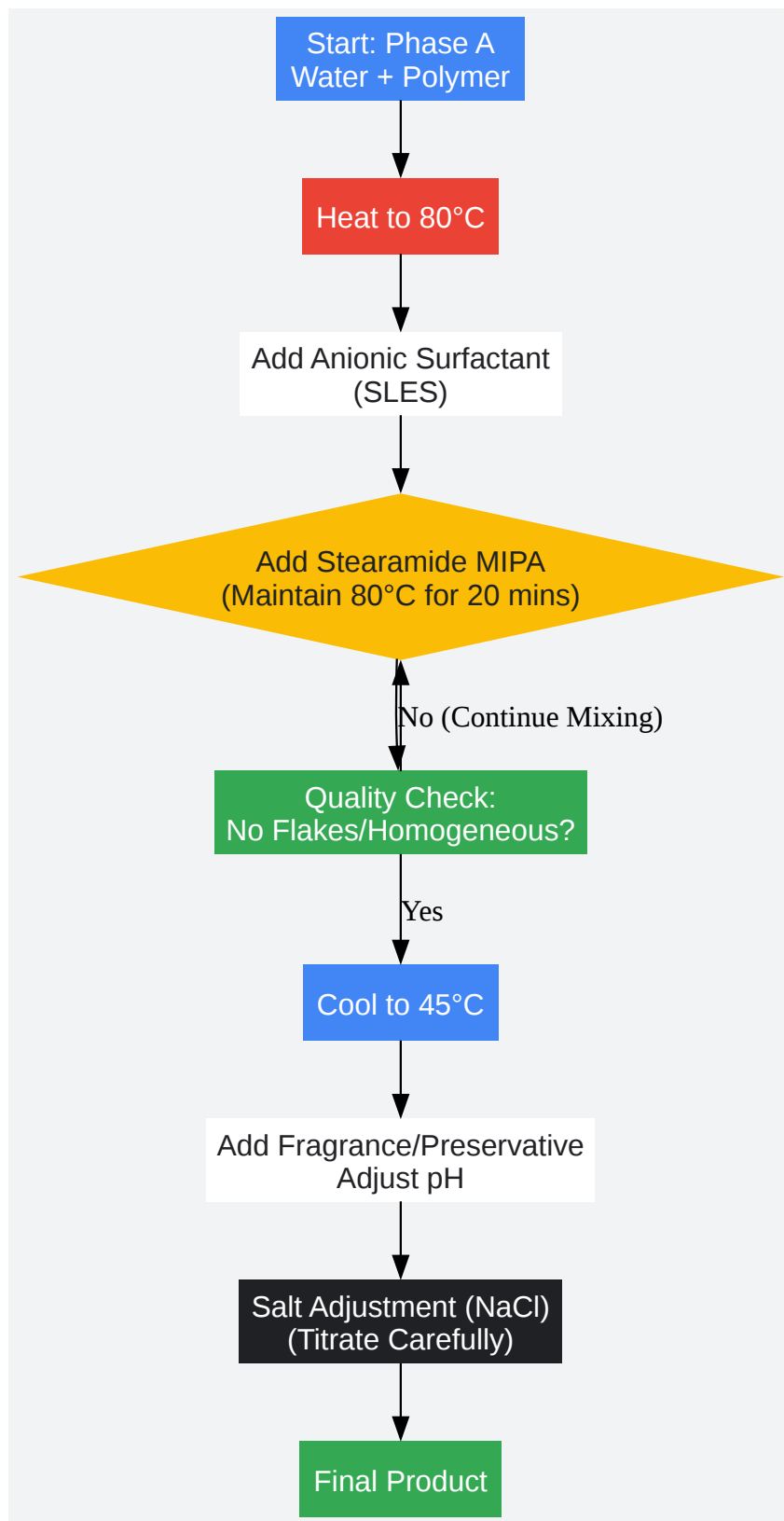
Phase C: Cooling & Functionalization

- Begin Cooling slowly to 45°C.
- At 45°C, add heat-sensitive ingredients:
 - Preservatives.
 - Fragrance.
 - Active ingredients (Hydrolyzed proteins, etc.).
- Add pH Adjuster (Citric Acid 50% solution) to target pH (e.g., 5.5 - 6.0).
 - Note: Viscosity often increases significantly as pH drops.

Phase D: Viscosity Adjustment

- Measure Viscosity.
- Add NaCl (Sodium Chloride) in 0.2% increments if necessary.

- Warning: Stearamide MIPA makes the system very salt-sensitive. Over-salting will cause the "salt crash" (rapid loss of viscosity and cloudiness).



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Figure 2: Process flow for the incorporation of Stearamide MIPA.

Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
Graininess / Crystals	Incomplete solubilization during Phase B.	Increase Phase B temperature to 80°C. Extend mixing time. Ensure Stearamide MIPA is added after the primary surfactant.
Low Viscosity	Insufficient anionic surfactant to form micelles.	Increase SLES/SLS ratio. Stearamide MIPA needs a surfactant "backbone" to build upon.
Viscosity "Crash"	Excess salt (NaCl) or pH too low.	Stearamide MIPA shifts the salt curve left. Reduce NaCl. If pH < 5.0, cationic charge density may disrupt anionic micelles.
Phase Separation	Incompatibility with cationics or insufficient HLB.	Ensure cationic polymers (Phase A) are fully hydrated before adding surfactants. Check HLB requirements of oils if superfatting.

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